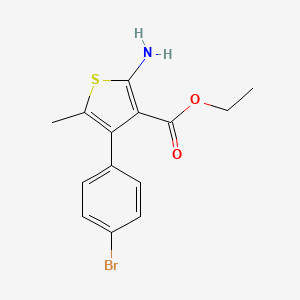
(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic compound notable for its unique structure, which includes an azetidine ring, an oxadiazole group, and a thiophene ring. This compound is of particular interest in the fields of medicinal chemistry and materials science due to its potential pharmacological properties and ability to act as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Incorporation of the thiophene ring: : Typically involves a coupling reaction between the oxadiazole and thiophene derivatives.
Formation of the azetidine ring: : This is usually done via azetidine ring-forming reactions, often using catalysts to facilitate the process.
Introduction of the dimethylamino group: : This step often involves a substitution reaction to add the dimethylamino functionality to the phenyl ring.
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for yield and purity. This often involves:
Optimization of reaction conditions: : Temperature, pressure, and solvent choices are critical.
Use of catalytic systems: : Catalysts can significantly increase the efficiency of the synthesis.
Purification steps: : Techniques such as crystallization, distillation, and chromatography are used to ensure product purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: : Reduction reactions can occur at the oxadiazole or azetidine rings.
Substitution: : Substitution reactions are common, especially involving the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles (e.g., alkyl halides, amines).
Major Products
Oxidation Products: : Sulfoxides or sulfones derived from the thiophene ring.
Reduction Products: : Reduced forms of the oxadiazole or azetidine rings.
Substitution Products: : Various substituted derivatives depending on the reacting nucleophiles.
科学的研究の応用
Chemistry
Building Block: : Used as an intermediate in the synthesis of more complex molecules.
Functional Materials: : Its structural motifs make it suitable for designing novel materials with specific properties.
Biology
Medicine
Therapeutic Potential: : Research into its effects on specific biological pathways for treating diseases.
Industry
Material Science: : Used in the development of new polymers and materials with specific mechanical or electronic properties.
作用機序
The mechanism of action depends on the context of its use. In pharmacological applications:
Molecular Targets: : It may interact with enzymes, receptors, or ion channels.
Pathways: : It could modulate signaling pathways, affect gene expression, or alter cellular metabolism.
類似化合物との比較
Similar Compounds
(3-(Aminomethyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
(3-(Dimethylamino)phenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Highlighting Uniqueness
Unique Structural Motifs: : The presence of both an azetidine ring and an oxadiazole group in conjunction with the dimethylamino group is distinctive.
Specific Functional Groups: : This compound has unique chemical reactivity due to its functional groups, making it a valuable intermediate for various synthetic applications.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-21(2)14-6-3-5-12(9-14)18(23)22-10-13(11-22)17-19-16(20-24-17)15-7-4-8-25-15/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXNWHBFCHARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462749.png)


![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)


![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)

![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)



